Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate
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Overview
Description
Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism by which Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes . The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzyloxy)-3-fluorobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 2-(benzyloxy)-4-methylbenzoate: Similar structure but lacks the fluorine atom.
Methyl 3-fluoro-4-methylbenzoate: Similar structure but lacks the benzyloxy group.
Uniqueness
Methyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H15FO3 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
methyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO3/c1-11-8-9-13(16(18)19-2)15(14(11)17)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
BRWRNRWUKDFBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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